Compound Description: KC11346 is a compound investigated for its pharmacological properties. Two metabolites of KC11346, KC12795 and KC12816, were also studied. A high-performance liquid chromatography method was developed to determine the concentrations of KC11346 and its metabolites in dog plasma. []
Relevance: This compound is structurally related to methyl 3-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate due to the presence of the 3,4-dimethoxyphenyl group in both structures. []
2-(3,4-Dimethoxyphenyl)ethylamine (4)
Compound Description: This compound serves as a key building block for the synthesis of various acyl derivatives that have been investigated for their antiulcer activity. []
Relevance: 2-(3,4-Dimethoxyphenyl)ethylamine shares the 3,4-dimethoxyphenyl substructure with methyl 3-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate. []
Compound Description: This compound, an acyl derivative of 2-(3,4-dimethoxyphenyl)ethylamine, demonstrated significant antiulcer activity in studies conducted on rats. []
Relevance: N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride is structurally related to methyl 3-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate through the presence of the 3,4-dimethoxyphenyl moiety. []
Compound Description: DQ-2511 is a potent antiulcer drug with demonstrated efficacy in treating both gastric and duodenal ulcers. Its pharmacological profile has been extensively studied, including its effects on the central and autonomic nervous systems, smooth muscle, gastrointestinal system, and cardiovascular system. [, , , , ]
Relevance: This compound is considered related to methyl 3-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate due to both being benzamide derivatives with potential antiulcer activity. [, , , , ]
Compound Description: This compound was synthesized via a Diels-Alder reaction involving a substituted 2H-pyran-2-one and methyl propiolate. It exhibits an intramolecular N-H···O hydrogen bond, forming a six-membered ring within its structure. The compound also displays a tendency to form chains via aromatic π-π interactions and a three-dimensional framework structure stabilized by C-H···O and C-H···π(arene) hydrogen bonds. []
Relevance: This compound shares the 3,4-dimethoxyphenyl substructure with methyl 3-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate. []
Compound Description: This compound is a key intermediate in the synthesis of pemetrexed disodium, an antifolate drug. []
Relevance: This compound shares the 3,4-dimethoxyphenyl substructure with methyl 3-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate. []
Compound Description: This compound is a beta-adrenoceptor antagonist that served as a starting point for the development of highly cardioselective beta-blockers devoid of intrinsic sympathomimetic activity. []
Relevance: This compound shares the 3,4-dimethoxyphenyl substructure with methyl 3-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate. []
Compound Description: KW-6002 (istradefylline) is a selective adenosine A2A receptor antagonist that has been investigated for its therapeutic potential in treating Parkinson's disease. []
Relevance: This compound is structurally related to methyl 3-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate through the presence of the 3,4-dimethoxyphenyl moiety. []
Compound Description: This chalcone derivative has been investigated as a potential antimalarial drug through molecular docking studies targeting the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme. []
Relevance: This compound is related to methyl 3-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate as both compounds are being investigated for their potential as enzyme inhibitors. []
Compound Description: This compound has shown in vitro activity as an antimalarial drug and was used as a comparison ligand in molecular docking studies targeting the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme. []
Relevance: This compound shares the 3,4-dimethoxyphenyl substructure with methyl 3-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate. []
Compound Description: These compounds are N-nucleoside analogs and were synthesized as part of an effort to explore novel nucleoside derivatives. []
Relevance: While not directly related in terms of structure or activity, the research on these compounds highlights the exploration of chemical modifications around similar heterocyclic scaffolds, which could be relevant to the study of methyl 3-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate. []
Compound Description: S-51 is a highly cardioselective beta-adrenoceptor antagonist designed to be devoid of intrinsic sympathomimetic activity. It represents a successful variation of a lead compound by incorporating a spacer element between the imidazole and aryl rings. []
Relevance: S-51 is structurally related to methyl 3-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate due to the presence of the 3,4-dimethoxyphenyl group in both structures. []
Compound Description: DM3 is a tryptoline-3-carboxylic acid derivative synthesized and investigated for its antidiabetic activity. []
Relevance: While not directly structurally related, DM3 and methyl 3-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate both incorporate a methylsulfonyl group, suggesting a potential area of shared chemical modification strategies. []
Compound Description: DM4 is another tryptoline-3-carboxylic acid derivative that has been evaluated for its antidiabetic activity. []
Relevance: Although not directly structurally related, the presence of a sulfonyl group in DM4, like in methyl 3-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate, highlights the potential for exploring the biological effects of sulfonyl-containing compounds. []
Compound Description: DM5, a tryptoline-3-carboxylic acid derivative, demonstrated potent antidiabetic activity in streptozotocin-induced diabetic rats. []
Relevance: While not directly structurally related, DM5, like methyl 3-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate, features a sulfonyl group. This shared structural feature suggests a potential area of common interest in studying the biological activities of sulfonyl-containing compounds. []
Compound Description: D-617 is a metabolite of verapamil formed through N-desmethylation and/or N-desalkylation. It has been identified in studies investigating the metabolism of verapamil in human coronary arterial endothelial cells. []
Relevance: This compound shares the 3,4-dimethoxyphenyl substructure with methyl 3-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate. []
Compound Description: D-620 is another metabolite of verapamil, produced via N-desmethylation and/or N-desalkylation, identified in studies examining verapamil metabolism in human coronary arterial endothelial cells. []
Relevance: This compound is structurally related to methyl 3-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate through the presence of the 3,4-dimethoxyphenyl moiety. []
Compound Description: D-702 is an O-demethylated metabolite of verapamil, identified in studies on the metabolism of verapamil in human coronary arterial endothelial cells. []
Relevance: This compound shares the 3,4-dimethoxyphenyl substructure with methyl 3-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate. []
Compound Description: D-703, also known as O-demethylverapamil, is another O-demethylated metabolite of verapamil. It has been identified in research studying the metabolism of verapamil in human coronary arterial endothelial cells. []
Relevance: This compound is structurally related to methyl 3-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate through the presence of the 3,4-dimethoxyphenyl moiety. []
Compound Description: These compounds represent a series of novel nonclassical antifolate agents designed to inhibit thymidylate synthase (TS). The series includes six analogs with varying substituents on the phenyl ring attached to the sulfur atom at the 5-position. These analogs were synthesized and evaluated against various TS and dihydrofolate reductase (DHFR) enzymes, demonstrating potential as antitumor and/or antibacterial agents. [, ]
Relevance: While not directly structurally related, the 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines, like methyl 3-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate, incorporate substituted phenyl rings and highlight the exploration of modifications around heterocyclic core structures for biological activity. [, ]
Compound Description: This compound is a potential photoaffinity probe for calcium channels and is structurally related to verapamil. It exhibited concentration-dependent negative inotropic effects in rat right myocardial ventricular strips and displaced tritiated gallopamil in myocardial membranes. Photoactivation of this compound at 265 nm significantly reduced the recoverable binding of tritiated gallopamil. []
Relevance: This compound shares the 3,4-dimethoxyphenyl substructure with methyl 3-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate. []
Compound Description: 14C-Ecabapide is a radiolabeled form of ecabapide, a gastroprokinetic agent, used in studies to investigate the metabolism and excretion of the drug in rats. []
Relevance: This compound is essentially a radiolabeled version of DQ-2511 (ecabapide), a related compound to methyl 3-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate due to both being benzamide derivatives with potential antiulcer activity. []
Compound Description: This compound was identified as a novel ligand for Cyclophilin A (CypA) using an H/D exchange– and mass spectrometry–based assay. It had moderate binding affinity to CypA. []
Relevance: This compound shares the 3,4-dimethoxyphenyl substructure with methyl 3-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.